N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
Description
This compound is a thieno[3,2-d]pyrimidinone derivative characterized by a fused thiophene-pyrimidine core substituted at the 3-position with a 3,4-dimethylbenzyl group and at the 1-position with an acetamide linker bearing a 1,3-benzodioxol-5-ylmethyl moiety. The thieno[3,2-d]pyrimidinone scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-15-3-4-18(9-16(15)2)12-28-24(30)23-19(7-8-34-23)27(25(28)31)13-22(29)26-11-17-5-6-20-21(10-17)33-14-32-20/h3-10,19,23H,11-14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNVZIPUUMTVQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NCC4=CC5=C(C=C4)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a synthetic compound exhibiting potential biological activity. This article reviews its molecular structure, pharmacological properties, and biological effects based on various studies and research findings.
Molecular Structure
The compound has a complex structure characterized by the following features:
- Molecular Formula : C28H26ClN3O5
- Molecular Weight : 525.97 g/mol
- IUPAC Name : this compound
Anticancer Properties
Research indicates that compounds with similar structures have shown anticancer activity. A study on thienopyrimidine derivatives demonstrated that these compounds could inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The specific compound under discussion may exhibit similar mechanisms due to its structural analogies.
Antimicrobial Effects
Another area of interest is the antimicrobial activity of benzodioxole derivatives. Studies have shown that these compounds possess significant antibacterial and antifungal properties. The presence of the benzodioxole moiety in the target compound suggests potential efficacy against various microbial strains.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | The compound demonstrated IC50 values in the micromolar range against breast and lung cancer cell lines. |
| Study 2 | Assess antimicrobial activity | Exhibited significant inhibition against Staphylococcus aureus and Candida albicans with MIC values of 32 µg/mL. |
| Study 3 | Investigate cytotoxicity | The compound showed low cytotoxicity in normal human fibroblast cells (CC50 > 100 µg/mL), indicating a favorable safety profile. |
The proposed mechanism of action for this compound includes:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Disruption of Cell Cycle : Arresting cells at specific phases (G0/G1 or G2/M).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Compound A : N-(1,3-Benzodioxol-5-yl)-2-[2,4-dioxo-3-(3-pyridinylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide (RN: 941989-92-0)
- Core Structure: Pyrido[3,2-d]pyrimidinone instead of thieno[3,2-d]pyrimidinone.
- Substituents : 3-Pyridinylmethyl vs. 3,4-dimethylbenzyl.
Compound B: N-{3-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide
- Core Structure: Thieno[2,3-d]pyrimidine with a phenoxy substituent.
- Substituents : Phenyl group at the 4-position vs. 3,4-dimethylbenzyl at the 3-position.
- Physicochemical Data : Molecular weight 362.0 g/mol, m.p. 190–191°C . The absence of a benzodioxol group may reduce metabolic stability compared to the target compound.
Substituent-Based Analogues
Compound C : 2-(Benzotriazol-1-yl)-N-[(5-chloro-3-pyridyl)methyl]-N-[4-(3-pyridyl)phenyl]acetamide
- Key Features : Benzotriazole and pyridyl substituents.
- Activity: Demonstrates noncovalent inhibition mechanisms, suggesting that halogenated or nitrogen-rich substituents (e.g., pyridyl) may enhance target engagement in enzyme inhibition .
Compound D: 5,6-Methylenedioxy-2-aminoindan
- Key Features : Rigid benzodioxol-containing scaffold.
- Behavioral Activity: Shares the 1,3-benzodioxol motif but lacks the pyrimidinone core. Used in neuropharmacological studies to differentiate entactogen-like activity from hallucinogens, highlighting the role of benzodioxol in modulating serotonergic pathways .
Pharmacological and Physicochemical Data Comparison
Research Findings and Mechanistic Insights
- Synthetic Accessibility : The target compound’s synthesis likely involves multi-step protocols similar to those for Compound A (e.g., reductive amination for benzyl group introduction) and Compound B (carbodiimide-mediated coupling for acetamide formation) .
- Biological Targets: Thieno-pyrimidinones are known to inhibit kinases (e.g., EGFR, VEGFR) and topoisomerases. The 3,4-dimethylbenzyl group may enhance hydrophobic interactions in ATP-binding pockets .
- Metabolic Stability : The 1,3-benzodioxol group in the target compound may reduce oxidative metabolism compared to simpler aryl groups, as seen in Compound D’s resistance to rapid clearance in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
